ZK159222

Description

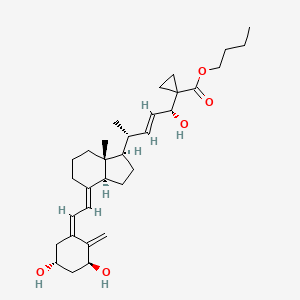

a 25-carboxylic ester analog of 1alpha-25-dihydroxyvitamin D3; structure in first source

Properties

IUPAC Name |

butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/b14-9+,23-10+,24-11-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPARTCPUGRJFRS-PBDCIXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156965-15-0 | |

| Record name | ZK 159222 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ZK159222

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃], the hormonally active form of vitamin D. It functions as a potent and specific antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates a multitude of physiological processes, including calcium homeostasis, cell proliferation and differentiation, and immune modulation. The primary mechanism of action of ZK159222 lies in its ability to competitively bind to the VDR's ligand-binding pocket, thereby preventing the receptor from adopting the active conformation necessary for the recruitment of transcriptional coactivators. This blockade of coactivator interaction effectively inhibits the transcription of VDR target genes. While predominantly an antagonist, ZK159222 also exhibits partial agonist activity in a context-dependent manner. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of ZK159222, detailing the experimental evidence and methodologies used in its characterization.

Core Mechanism of Action: Competitive Antagonism of the Vitamin D Receptor

ZK159222 exerts its antagonistic effects by directly competing with the endogenous VDR agonist, 1α,25(OH)₂D₃, for binding to the ligand-binding domain (LBD) of the VDR. Upon binding, ZK159222 fails to induce the critical conformational change in the VDR's activation function-2 (AF-2) helix (H12). This altered conformation prevents the formation of a functional binding surface for p160 family coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), Transcriptional Intermediary Factor 2 (TIF2), and Receptor-Associated Coactivator 3 (RAC3).[1] Without the recruitment of these coactivators, the VDR-RXR heterodimer, bound to Vitamin D Response Elements (VDREs) on the DNA, is unable to initiate the transcription of target genes.

Signaling Pathway Diagram

Caption: VDR signaling pathway antagonism by ZK159222.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of ZK159222 with the Vitamin D Receptor and its functional consequences.

Table 1: VDR Binding Affinity

| Compound | Assay Type | Receptor Source | Kd (nM) | Reference |

| 1α,25(OH)₂D₃ | Ligand Binding Assay | Purified porcine intestine VDR | 0.45 | [2] |

| ZK159222 | Ligand Binding Assay | Purified porcine intestine VDR | 0.61 | [2] |

Table 2: Functional Activity in Reporter Gene Assays

| Cell Line | Reporter Construct | Compound | EC₅₀ (nM) | Relative Potency (vs. 1α,25(OH)₂D₃) | Reference |

| HeLa | VDRE-luciferase | 1α,25(OH)₂D₃ | ~1 | 1 | [1] |

| HeLa | VDRE-luciferase | ZK159222 | ~10-100 | 0.01 - 0.1 | [1] |

| COS-7 | VDRE-luciferase | 1α,25(OH)₂D₃ | ~1 | 1 | [1] |

| COS-7 | VDRE-luciferase | ZK159222 | ~10-100 | 0.01 - 0.1 | [1] |

Table 3: Effect on VDR-RXR Heterodimerization

| Compound | Assay | EC₅₀ for VDR-RXR complex formation on VDRE | Relative Sensitivity (vs. 1α,25(OH)₂D₃) | Reference |

| 1α,25(OH)₂D₃ | Electrophoretic Mobility Shift Assay (EMSA) | ~0.3 nM | 1 | [1] |

| ZK159222 | Electrophoretic Mobility Shift Assay (EMSA) | ~2 nM | ~0.14 (7-fold lower) | [1] |

Detailed Experimental Protocols

The characterization of ZK159222's mechanism of action has relied on a series of key in vitro and cell-based assays. The detailed methodologies for these experiments are outlined below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of ZK159222 to the VDR in comparison to the natural ligand, 1α,25(OH)₂D₃.

Objective: To determine the equilibrium dissociation constant (Kd) of ZK159222 for the VDR.

Materials:

-

Receptor Source: Purified VDR from porcine intestine.

-

Radioligand: ³H-labeled 1α,25(OH)₂D₃.

-

Competitor Ligands: Unlabeled 1α,25(OH)₂D₃ and ZK159222.

-

Assay Buffer: Phosphate buffer containing stabilizers.

-

Separation: Hydroxylapatite slurry.

-

Detection: Scintillation counter.

Procedure:

-

A constant amount of purified VDR is incubated with a fixed concentration of ³H-1α,25(OH)₂D₃.

-

Increasing concentrations of unlabeled 1α,25(OH)₂D₃ (for standard curve) or ZK159222 are added to compete for binding to the VDR.

-

The mixture is incubated to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a hydroxylapatite slurry, which binds the VDR.

-

The amount of radioactivity in the hydroxylapatite pellet is quantified using a scintillation counter.

-

The Kd for ZK159222 is calculated from the IC₅₀ value (the concentration of ZK159222 that displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of ZK159222 to either activate (agonist activity) or inhibit (antagonist activity) VDR-mediated gene transcription.

Objective: To quantify the functional potency of ZK159222 as a VDR agonist and antagonist.

Materials:

-

Cell Lines: HeLa or COS-7 cells.

-

Expression Plasmids: pSG5-hVDR (human VDR) and pSG5-hRXRα (human RXRα).

-

Reporter Plasmid: A luciferase reporter construct containing multiple copies of a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., DR3-tk-luc).

-

Transfection Reagent: Superfect Transfection Reagent.

-

Compounds: 1α,25(OH)₂D₃ and ZK159222 dissolved in DMSO.

-

Lysis Buffer: Reporter lysis buffer.

-

Luciferase Substrate: Luciferin (B1168401).

-

Detection: Luminometer.

Procedure:

-

HeLa or COS-7 cells are co-transfected with the VDR and RXR expression plasmids and the VDRE-luciferase reporter plasmid.

-

After transfection, cells are treated with varying concentrations of ZK159222 alone (to assess agonist activity) or in combination with a fixed concentration of 1α,25(OH)₂D₃ (to assess antagonist activity).

-

Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

-

The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of luciferin substrate.

-

The results are expressed as relative light units (RLU) and are used to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro protein-protein interaction assay is used to directly assess the ability of ZK159222 to modulate the interaction between the VDR and its coactivators.

Objective: To determine the effect of ZK159222 on the ligand-dependent interaction of VDR with coactivators like SRC-1, TIF2, and RAC3.

Materials:

-

Bait Protein: GST-fused VDR expressed in and purified from E. coli.

-

Prey Proteins: ³⁵S-labeled coactivators (SRC-1, TIF2, RAC3) produced by in vitro transcription/translation.

-

Beads: Glutathione-Sepharose beads.

-

Compounds: 1α,25(OH)₂D₃ and ZK159222.

-

Wash Buffer: Buffer to remove non-specific binding.

-

Elution Buffer: SDS-PAGE loading buffer.

-

Detection: SDS-PAGE and autoradiography.

Procedure:

-

GST-VDR is incubated with Glutathione-Sepharose beads to immobilize the VDR.

-

The immobilized GST-VDR is then incubated with the in vitro translated, ³⁵S-labeled coactivator in the presence of either vehicle (DMSO), 1α,25(OH)₂D₃, or ZK159222.

-

The beads are washed extensively to remove unbound proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

The eluted proteins are separated by SDS-PAGE, and the radiolabeled coactivator is detected by autoradiography.

-

The intensity of the coactivator band indicates the extent of interaction with the VDR under different ligand conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the key experiments used to elucidate the mechanism of action of ZK159222.

Experimental Workflow: Characterizing VDR Ligands

Caption: Workflow for characterizing ZK159222's VDR activity.

Conclusion

ZK159222 represents a well-characterized Vitamin D Receptor antagonist. Its mechanism of action is primarily defined by its high-affinity binding to the VDR, which, in contrast to the natural agonist 1α,25(OH)₂D₃, does not induce the necessary conformational changes for coactivator recruitment. This leads to the inhibition of VDR-mediated gene transcription. The compound also displays a degree of partial agonism, the extent of which can be cell-type dependent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of endocrinology, molecular biology, and drug development who are interested in the modulation of VDR signaling.

References

ZK159222: A Technical Overview of its Discovery and Development as a Vitamin D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of ZK159222, a potent antagonist of the Vitamin D Receptor (VDR). ZK159222, a 25-carboxylic ester analogue of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), was developed by Schering AG and first reported in the year 2000. This document details its mechanism of action, structure-activity relationships, and available preclinical data. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction and Discovery

ZK159222 emerged from research efforts in the late 1990s to develop analogues of 1α,25(OH)2D3 that could modulate the activity of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] Developed by Schering AG (now part of Bayer), ZK159222 was identified as a novel VDR antagonist with a unique mechanism of action.[2] Unlike the natural agonist, ZK159222 was found to bind to the VDR but failed to promote the subsequent interaction with transcriptional coactivators, thereby blocking the downstream signaling cascade.[3]

While a detailed timeline of its initial screening and lead optimization is not publicly available, the first comprehensive report on its biological activity was published in 2000.[3] This initial publication laid the groundwork for its characterization as a VDR antagonist with partial agonistic properties.[4]

Mechanism of Action

The antagonistic action of ZK159222 is primarily attributed to its inability to induce a conformational change in the VDR that is necessary for the recruitment of coactivator proteins.[3] The binding of the natural agonist, 1α,25(OH)2D3, to the VDR's ligand-binding domain (LBD) stabilizes an "agonistic" conformation, which creates a binding surface for coactivators like SRC-1, TIF2, and RAC3.[3] In contrast, ZK159222 binding stabilizes an "antagonistic" conformation of the VDR.[5] This prevents the association of coactivators, thereby inhibiting the transcription of VDR target genes.[3]

Interestingly, ZK159222 still allows for the formation of the VDR-RXR (Retinoid X Receptor) heterodimer on Vitamin D Response Elements (VDREs) in the DNA, albeit with a lower sensitivity compared to 1α,25(OH)2D3.[3][4] This suggests that its primary antagonistic effect lies in the disruption of the final step of transcriptional activation.

Signaling Pathway Diagram

Caption: VDR signaling pathway modulation by agonist and ZK159222.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for ZK159222 in various in vitro and in vivo studies.

Table 1: In Vitro Activity of ZK159222

| Parameter | Value | Cell Line/System | Reference |

| VDR-RXR Heterodimer Stabilization on VDRE (relative to 1α,25(OH)2D3) | ~7-fold lower sensitivity | In vitro | [3] |

| Inhibition of VDR-mediated transcription (IC50) | 300 nM | In the presence of 1α,25(OH)2D3 | [5] |

| Ligand Sensitivity (relative to 1α,25(OH)2D3) | 10-100-fold lower | HeLa and COS-7 cells | [3] |

| Binding Affinity (Kd) | 0.61 nM | Purified pig intestine VDR | [6] |

Table 2: In Vivo Study of ZK159222 in Mice

| Study Parameter | Treatment Group | Result | Reference |

| Epidermal Thickness | ZK159222 (topical) | Increased | [7] |

| Gene Expression (Retinoic Acid Synthesis) | ZK159222 (topical) | Increased | [7] |

| Retinoic Acid Concentration | ZK159222 (topical) | Increased | [7] |

Structure-Activity Relationship (SAR)

Studies on analogues of ZK159222 have revealed key structural features essential for its antagonistic activity. The primary determinants of its antagonist profile reside in the side chain of the molecule.

Key findings from SAR studies include:

-

Cyclopropyl Ring at C25: This feature is critical for the antagonistic effect.

-

Hydroxy Group at C24: The presence of a hydroxyl group at this position is a requirement for antagonism.

-

Butylester Moiety: At least a butylester is necessary for the antagonistic function.

Modification of these key features often leads to a shift in activity from antagonistic to agonistic.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of ZK159222.

VDR-RXR Heterodimerization Assay (Gel Shift Assay)

Objective: To assess the ability of ZK159222 to induce the formation of a VDR-RXR heterodimer on a Vitamin D Response Element (VDRE).

Methodology:

-

Protein Expression and Purification: Recombinant human VDR and RXRα are expressed in and purified from E. coli.

-

Probe Labeling: A double-stranded oligonucleotide containing a DR3-type VDRE is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Purified VDR and RXRα proteins are incubated with the radiolabeled VDRE probe in a binding buffer containing poly(dI-dC) as a non-specific competitor. The reaction is carried out in the presence of varying concentrations of 1α,25(OH)2D3 or ZK159222.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the protein-DNA complexes. The intensity of the shifted band corresponding to the VDR-RXR-VDRE complex is quantified.

Coactivator Interaction Assay (GST Pull-down)

Objective: To determine the effect of ZK159222 on the interaction between VDR and coactivator proteins.

Methodology:

-

Protein Expression: GST-fused VDR and in vitro translated, ³⁵S-labeled coactivator proteins (e.g., SRC-1, TIF2) are prepared.

-

Binding Reaction: GST-VDR is incubated with glutathione-Sepharose beads in a binding buffer. The beads are then washed to remove unbound protein. The ³⁵S-labeled coactivator is added to the beads along with varying concentrations of 1α,25(OH)2D3 or ZK159222.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted with SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film to detect the radiolabeled coactivator.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for ZK159222 characterization.

Preclinical Development and Future Outlook

The development of ZK159222 as a VDR antagonist represented a significant step in understanding the molecular mechanisms of VDR signaling. In a preclinical study, topical application of ZK159222 on mouse skin was shown to induce epidermal hyperproliferation, an effect mediated through the upregulation of retinoic acid synthesis and signaling pathways.[7]

Despite its well-characterized in vitro profile and some in vivo data, ZK159222 does not appear to have progressed into clinical trials. The reasons for the apparent discontinuation of its development are not publicly documented but could be related to a variety of factors, including its partial agonist activity, pharmacokinetic properties, or the strategic priorities of the developing company at the time.

Nevertheless, ZK159222 remains a valuable research tool for elucidating the physiological and pathological roles of VDR signaling. Its unique mechanism of action continues to inform the design and development of new generations of VDR modulators with potentially improved therapeutic profiles. The challenges encountered in the development of early VDR antagonists like ZK159222 have highlighted the complexities of targeting this nuclear receptor and have spurred the exploration of novel approaches to achieve tissue- and gene-selective VDR modulation.[8][9]

References

- 1. Novel VDR antagonists based on the GW0742 scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antagonistic action of a 25-carboxylic ester analogue of 1alpha, 25-dihydroxyvitamin D3 is mediated by a lack of ligand-induced vitamin D receptor interaction with coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. karger.com [karger.com]

- 8. Development of Novel Vitamin D Receptor–Coactivator Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

ZK159222: A Technical Guide to its Application in VDR-Mediated Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent and selective antagonist of the 1α,25-dihydroxyvitamin D3 receptor (VDR), a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation. As a research tool, ZK159222 has been instrumental in elucidating the intricate mechanisms of VDR signaling and has shown potential in therapeutic areas where VDR activity is dysregulated, notably in cancer. This technical guide provides an in-depth overview of the research applications of ZK159222, detailing its mechanism of action, experimental protocols, and its effects on VDR-mediated signaling pathways.

Primary Research Areas

The principal research application of ZK159222 lies in the investigation of the Vitamin D Receptor (VDR) signaling pathway . Its antagonistic properties make it an invaluable tool for dissecting the molecular events downstream of VDR activation.

A significant focus of ZK159222 research is in the field of cancer biology . The VDR is expressed in various cancer types, and its activation can have anti-proliferative and pro-differentiative effects. ZK159222 is used to probe the role of VDR in different cancer models, including:

-

Prostate Cancer: Investigating the role of VDR in the progression of prostate cancer.

-

Breast Cancer: Studying the effects of VDR antagonism on breast cancer cell growth and differentiation.[1]

-

Neuroblastoma, Melanoma, and Colon Cancer: Exploring the therapeutic potential of VDR modulation in these malignancies.

While the vitamin D pathway is implicated in conditions like endometriosis , direct research utilizing ZK159222 in this area is less established. However, given the known role of VDR in inflammation and cell proliferation, it represents a potential area for future investigation.

Mechanism of Action

ZK159222 functions as a competitive antagonist of the VDR. Its primary mechanism involves binding to the VDR and inducing a conformational change that prevents the recruitment of transcriptional coactivators, which are essential for initiating the transcription of VDR target genes.[2]

Key aspects of its mechanism include:

-

Inhibition of VDR-Coactivator Interaction: ZK159222 effectively blocks the interaction of VDR with the p160 family of coactivators, including SRC-1, TIF2 (SRC-2), and RAC3 (SRC-3), as well as DRIP205.[1]

-

Modulation of Corepressor Interaction: ZK159222 has been shown to influence the interaction of VDR with corepressors such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors).[1]

-

Partial Agonist Activity: It is important to note that ZK159222 can exhibit partial agonist activity. It requires a significantly higher concentration (approximately 7-fold) than the natural ligand, 1α,25-(OH)2D3, to stabilize the VDR-RXR heterodimer on a vitamin D response element (VDRE).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of ZK159222 from various in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VDR-mediated transcription) | 300 nM | Not Specified | [1] |

| Parameter | Description | Value | Reference |

| VDR-RXR Heterodimer Stabilization | Relative concentration compared to 1α,25-(OH)2D3 | ~7-fold higher | [2] |

| Inhibition of VDR-mediated target gene activation | Effective concentrations in reporter assays | 300 nM and 1,000 nM | [3] |

| Partial Agonist Activity | Remaining reporter gene activity with 10 nM 1α,25-(OH)2D3 | Close to the activity of 1 µM ZK159222 alone | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of ZK159222.

Reporter Gene Assay for VDR Activity

This assay is used to quantify the ability of ZK159222 to inhibit VDR-mediated gene transcription.

Objective: To measure the antagonistic effect of ZK159222 on 1α,25-(OH)2D3-induced reporter gene expression.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-7)

-

Expression vector for human VDR

-

Reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

1α,25-(OH)2D3 (agonist)

-

ZK159222 (antagonist)

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with a fixed concentration of 1α,25-(OH)2D3 (e.g., 10 nM) and varying concentrations of ZK159222. Include controls with vehicle, 1α,25-(OH)2D3 alone, and ZK159222 alone.

-

Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve for ZK159222 and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for VDR-Coactivator Interaction

This protocol is designed to assess the effect of ZK159222 on the interaction between VDR and its coactivators.

Objective: To determine if ZK159222 disrupts the binding of a specific coactivator (e.g., SRC-1) to VDR.

Materials:

-

Cell line expressing VDR and the coactivator of interest

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to VDR

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for VDR and the coactivator

Procedure:

-

Cell Treatment and Lysis: Treat cells with 1α,25-(OH)2D3 in the presence or absence of ZK159222. Lyse the cells to release protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with the anti-VDR antibody to form antibody-VDR complexes.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-VDR complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against VDR and the coactivator to detect their presence in the immunoprecipitated complex.

HL-60 Cell Differentiation Assay

This assay evaluates the ability of ZK159222 to block the differentiation of myeloid leukemia cells induced by VDR agonists.

Objective: To assess the antagonistic effect of ZK159222 on 1α,25-(OH)2D3-induced differentiation of HL-60 cells.

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium with fetal bovine serum

-

1α,25-(OH)2D3

-

ZK159222

-

Reagents for assessing differentiation (e.g., Nitroblue Tetrazolium [NBT] for superoxide (B77818) production, or antibodies for cell surface markers like CD11b and CD14 for flow cytometry)

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells and treat them with 1α,25-(OH)2D3 in the presence or absence of various concentrations of ZK159222 for 4-5 days.

-

Assessment of Differentiation:

-

NBT Reduction Assay: Incubate the cells with NBT and a stimulant like PMA. Differentiated cells will produce superoxide, which reduces NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of blue-black cells.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD11b and CD14. Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.

-

In Vivo Xenograft Study in a Prostate Cancer Model

This protocol outlines a general approach for evaluating the in vivo efficacy of ZK159222 in a mouse xenograft model of prostate cancer.

Objective: To determine the effect of ZK159222 on tumor growth in a prostate cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cell line (e.g., LNCaP, 22Rv1)

-

Matrigel

-

ZK159222 formulation for in vivo administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer ZK159222 (and/or a VDR agonist for comparison) to the treatment groups via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule. The control group receives the vehicle.

-

Tumor Monitoring: Measure the tumor volume with calipers regularly (e.g., twice a week). Monitor the body weight and general health of the mice.

-

Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the VDR signaling pathway and a typical experimental workflow for studying ZK159222.

Caption: VDR signaling pathway and the antagonistic action of ZK159222.

Caption: A typical experimental workflow for investigating ZK159222.

Conclusion

ZK159222 is a critical pharmacological tool for probing the multifaceted roles of the Vitamin D Receptor. Its utility in dissecting VDR signaling has significantly advanced our understanding of this pathway's involvement in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of VDR antagonism and the continued exploration of the complex biology governed by this important nuclear receptor.

References

The VDR Antagonist ZK159222: A Technical Guide to its Impact on Vitamin D Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It is distinguished by a 25-carboxylic ester modification and is primarily characterized as a potent Vitamin D Receptor (VDR) antagonist with partial agonist properties.[1][2] This dual activity makes ZK159222 a valuable tool for dissecting the molecular mechanisms of VDR signaling and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth analysis of ZK159222's effects on the VDR signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

The primary antagonistic effect of ZK159222 is achieved by inhibiting the ligand-induced interaction between the VDR and essential coactivators, a critical step for the initiation of gene transcription.[1][2] Unlike the natural agonist 1α,25(OH)2D3, which promotes a conformational change in the VDR that facilitates coactivator binding, ZK159222 induces a distinct conformation that is not conducive to this interaction.[1] Interestingly, ZK159222 has been reported to stabilize a third functional conformation of the VDR, which differs from both the classic agonist and antagonist conformations.[2]

In addition to blocking coactivator recruitment, ZK159222 has also been shown to inhibit the interaction between the VDR and corepressors such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT). This multifaceted modulation of VDR's interaction with its regulatory partners underscores the complexity of ZK159222's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of ZK159222 with the VDR and its impact on transcriptional activity.

| Parameter | Value | Assay | Notes | Reference |

| Binding Affinity (Kd) | 0.61 nM | Competitive Radioligand Binding Assay | For purified VDR from pig intestine. | [2] |

| Transcriptional Inhibition (IC50) | 300 nM | Reporter Gene Assay | Inhibition of VDR-mediated transcription in the presence of 1α,25(OH)2D3. | |

| Half-maximal Antagonistic Effect | 20-30 nM | Reporter Gene Assay | Concentration of ZK159222 required to achieve 50% of its maximal antagonistic effect. | [2] |

| Parameter | Observation | Assay | Notes | Reference |

| Partial Agonist Efficacy | ~20% | Reporter Gene Assay | Efficacy relative to the maximal activation by 1α,25(OH)2D3. | |

| VDR-RXR Heterodimer Stabilization | Requires ~7-fold higher concentration than 1α,25(OH)2D3 | Gel Shift Assay | Indicates a weaker agonistic potential compared to the natural ligand. | [2] |

VDR Signaling Pathway Modulation by ZK159222

The following diagram illustrates the canonical VDR signaling pathway and the points of intervention by ZK159222.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ZK159222 on the VDR signaling pathway.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of ZK159222 to the VDR.

Objective: To determine the dissociation constant (Kd) of ZK159222 for the VDR.

Materials:

-

Purified VDR (e.g., from pig intestine or recombinant human VDR).

-

[3H]-1α,25(OH)2D3 (radioligand).

-

ZK159222 (unlabeled competitor).

-

Wash buffer (e.g., Tris-HCl buffer with detergent).

-

Scintillation fluid and counter.

Procedure:

-

Incubate a constant amount of purified VDR with a fixed concentration of [3H]-1α,25(OH)2D3.

-

Add increasing concentrations of unlabeled ZK159222 to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., by filtration through a glass fiber filter).

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of bound [3H]-1α,25(OH)2D3 against the concentration of ZK159222.

-

Calculate the IC50 value (concentration of ZK159222 that displaces 50% of the radioligand) and derive the Kd using the Cheng-Prusoff equation.

GST Pull-Down Assay

This assay is employed to investigate the protein-protein interaction between VDR and its coactivators in the presence of ZK159222.

Objective: To determine if ZK159222 inhibits the interaction between VDR and coactivators.

Materials:

-

GST-tagged VDR fusion protein.

-

In vitro translated, 35S-labeled coactivator protein (e.g., SRC-1).

-

Glutathione-sepharose beads.

-

ZK159222 and 1α,25(OH)2D3.

-

Wash buffer and elution buffer.

-

SDS-PAGE and autoradiography equipment.

Procedure:

-

Incubate GST-VDR with glutathione-sepharose beads to immobilize the receptor.

-

Wash the beads to remove unbound GST-VDR.

-

Incubate the immobilized GST-VDR with the 35S-labeled coactivator in the presence of either vehicle, 1α,25(OH)2D3, or ZK159222.

-

Wash the beads extensively to remove non-interacting proteins.

-

Elute the protein complexes from the beads.

-

Resolve the eluted proteins by SDS-PAGE.

-

Visualize the 35S-labeled coactivator by autoradiography.

-

Compare the amount of coactivator pulled down in the different treatment conditions.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of ZK159222 to modulate VDR-mediated gene transcription.

Objective: To quantify the antagonistic and partial agonistic activity of ZK159222 on VDR-dependent transcription.

Materials:

-

A suitable mammalian cell line (e.g., HeLa, COS-7, MCF-7).

-

An expression vector for the human VDR.

-

A reporter plasmid containing a luciferase gene under the control of a VDR-responsive promoter (containing VDREs).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

ZK159222 and 1α,25(OH)2D3.

-

Luciferase assay reagents.

Procedure:

-

Co-transfect the cells with the VDR expression vector, the luciferase reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with:

-

Vehicle (control).

-

1α,25(OH)2D3 (to measure maximal activation).

-

ZK159222 alone (to measure partial agonist activity).

-

A fixed concentration of 1α,25(OH)2D3 in combination with increasing concentrations of ZK159222 (to measure antagonistic activity).

-

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the test compounds to determine IC50 and EC50 values.

Conclusion

ZK159222 is a well-characterized VDR antagonist that exhibits partial agonist activity. Its ability to differentially modulate the VDR's interaction with coactivators and corepressors, and to stabilize a unique receptor conformation, makes it an invaluable tool for studying the intricacies of VDR signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of nuclear receptor biology and therapeutics. Further investigation into the cell-type specific effects of ZK159222 and the structural basis of its unique mode of action will continue to provide valuable insights into the regulation of gene expression by the Vitamin D Receptor.

References

The Pharmacology of ZK159222: A Technical Guide to a Vitamin D Receptor Antagonist

Executive Summary: ZK159222 is a potent, synthetic antagonist of the Vitamin D Receptor (VDR) with partial agonist characteristics. As a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), its primary mechanism of action involves binding to the VDR and inducing a conformation that prevents the recruitment of essential coactivator proteins. This failure to engage coactivators blocks the transcriptional activation of target genes, effectively antagonizing the genomic effects of the endogenous VDR agonist, 1α,25-(OH)2D3. This technical guide provides an in-depth overview of the pharmacology of ZK159222, detailing its mechanism, quantitative parameters, and the experimental protocols used for its characterization.

Introduction: The Vitamin D Receptor and ZK159222

The Vitamin D Receptor is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its endogenous ligand, 1α,25-(OH)2D3, plays a critical role in calcium homeostasis, bone metabolism, and the regulation of cellular growth, differentiation, and immune function.[1] The genomic actions of 1α,25-(OH)2D3 are mediated by the VDR, which forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins to initiate transcription.[3][4]

ZK159222, developed by Schering, was one of the first potent VDR antagonists to be characterized.[5] Its unique ability to compete with the natural ligand for VDR binding, without initiating the full transcriptional cascade, makes it an invaluable tool for elucidating the physiological and pathological roles of VDR signaling.

Pharmacodynamics: Mechanism of Action

The antagonistic nature of ZK159222 is not due to a failure to bind VDR or prevent VDR-RXR heterodimerization. In fact, ZK159222 promotes the formation of the VDR-RXR complex on VDREs.[5] However, the ligand-bound VDR adopts a distinct conformation. ZK159222 has been shown to stabilize a third functional VDR conformation, different from that induced by agonists.[5][6]

The critical consequence of this conformational change is the failure to recruit p160 family coactivators , such as Steroid Receptor Coactivator-1 (SRC-1), TIF2, and RAC3.[2] The interaction with these coactivators is a prerequisite for the initiation of gene transcription. By preventing this crucial step, ZK159222 effectively blocks the downstream signaling cascade initiated by 1α,25-(OH)2D3.[5] While primarily an antagonist, ZK159222 also displays weak partial agonist activity, which is observed in the residual reporter gene activity in functional assays.[5][6]

Quantitative Pharmacological Data

The activity of ZK159222 has been quantified in various in vitro assays. The data highlights its potency as a competitive antagonist and its partial agonist character.

| Parameter | Value / Observation | Cell Line / System | Reference |

| VDR-Mediated Transcription | IC₅₀: 300 nM (in presence of 1,25-(OH)₂D₃) | Not Specified | [2] |

| VDR-RXR-VDRE Complex Affinity | Sub-nanomolar | In vitro | [2] |

| Ligand Sensitivity (VDR-RXR formation on VDRE) | ~7-fold lower than 1α,25-(OH)₂D₃ | In vitro | [5] |

| Ligand Sensitivity (Functional Assay) | 10 to 100-fold lower than 1α,25-(OH)₂D₃ | HeLa, COS-7 | [5] |

| Antagonistic Concentration | A 100-fold higher concentration is required to antagonize 1α,25-(OH)₂D₃ | HeLa, COS-7 | [5] |

| Partial Agonism | Activity with 1 µM ZK159222 is similar to 10 nM 1α,25-(OH)₂D₃ + 1 µM ZK159222 | Not Specified | [5][6] |

| Parameter | Solvent System | Solubility | Reference |

| Solubility (In Vitro) | DMSO | 100 mg/mL (195.04 mM) | [7] |

| Solubility (In Vivo Prep 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.88 mM) | [5][7] |

| Solubility (In Vivo Prep 2) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.88 mM) | [5][7] |

Key Experimental Methodologies

Characterization of ZK159222 relies on a suite of in vitro biochemical and cell-based assays designed to probe different steps of the VDR signaling pathway.

VDR-Coactivator Interaction Assay (GST Pull-Down)

This assay directly tests the ability of ZK159222 to disrupt the ligand-dependent interaction between VDR and its coactivators.

-

Principle: A recombinant "bait" protein, consisting of a coactivator interaction domain (e.g., from SRC-1) fused to Glutathione-S-Transferase (GST), is expressed and immobilized on glutathione-agarose beads.[7][8] A radiolabeled "prey" protein (VDR) is synthesized via in vitro transcription/translation.[9]

-

Protocol Outline:

-

Bait Preparation: Express and purify the GST-SRC-1 fusion protein from E. coli. Immobilize the protein on glutathione-agarose beads.

-

Prey Preparation: Synthesize ³⁵S-methionine labeled VDR protein using a rabbit reticulocyte lysate system.

-

Binding Reaction: Incubate the immobilized GST-SRC-1 with the labeled VDR in a binding buffer. Parallel reactions are set up containing a vehicle (ethanol), a VDR agonist (1α,25-(OH)₂D₃), or ZK159222.

-

Wash and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Analysis: The eluates are resolved by SDS-PAGE, and the presence of labeled VDR is detected by autoradiography. A positive interaction is indicated by a band corresponding to the VDR protein. ZK159222, unlike the agonist, is expected to fail to promote this interaction.[9]

-

VDR-RXR Heterodimerization on a VDRE (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to verify that ZK159222 allows the VDR-RXR complex to form and bind to its target DNA sequence.

-

Principle: This technique detects protein-DNA interactions based on the slower migration of a protein-DNA complex compared to a free DNA probe through a non-denaturing polyacrylamide gel.

-

Protocol Outline:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing a VDRE (typically a DR3-type element) is synthesized and end-labeled with ³²P.[3][10]

-

Binding Reaction: Recombinant or in vitro-translated VDR and RXR proteins are incubated with the radiolabeled VDRE probe in a binding buffer.

-

Ligand Treatment: Parallel reactions are performed in the presence of vehicle, 1α,25-(OH)₂D₃, or ZK159222.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

-

Visualization: The gel is dried and exposed to X-ray film. A "shifted" band, representing the VDR-RXR-VDRE complex, indicates successful binding. The assay demonstrates that both 1α,25-(OH)₂D₃ and ZK159222 can promote the formation of this complex.[5]

-

Transcriptional Activity (Reporter Gene Assay)

This cell-based assay provides a functional readout of VDR activation or antagonism.

-

Principle: Cells are transiently transfected with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with one or more VDREs, and an expression plasmid for VDR (and often RXR) to ensure a robust response.[4][6] VDR activation leads to luciferase expression, which is quantified by measuring light output after adding a substrate.

-

Protocol Outline:

-

Cell Culture and Transfection: Human cell lines such as HeLa or HEK-293 are cultured and seeded into multi-well plates.[4][6] The cells are then co-transfected with the VDRE-luciferase reporter plasmid and VDR/RXR expression vectors using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

Compound Treatment: After allowing for protein expression (typically 24 hours), the cells are treated. For antagonist mode, cells are treated with a fixed, activating concentration of 1α,25-(OH)₂D₃ (e.g., 10 nM) along with a range of concentrations of ZK159222.[4][11]

-

Cell Lysis and Luciferase Measurement: Following an incubation period (e.g., 16-24 hours), the cells are lysed. The cell lysate is transferred to an opaque plate, and a luciferase substrate is added.

-

Data Analysis: Luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the control Renilla signal. The inhibitory effect of ZK159222 is determined by the reduction in the agonist-induced signal, allowing for the calculation of an IC₅₀ value.[4]

-

Conclusion

ZK159222 is a well-characterized VDR antagonist whose primary pharmacological action is the disruption of VDR-coactivator interaction. By binding to the receptor and promoting the formation of a transcriptionally inert VDR-RXR-VDRE complex, it effectively competes with and inhibits the action of the natural hormone 1α,25-(OH)₂D₃. The detailed understanding of its mechanism, supported by robust quantitative data from a range of biochemical and cellular assays, establishes ZK159222 as a critical chemical probe for investigating the complex biology of the Vitamin D signaling pathway.

References

- 1. Using chemical genetics and ATP analogues to dissect protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of vitamin D analog-induced heterodimerization of vitamin D receptor with retinoid X receptor using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Interaction of ZK159222 with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of Vitamin D. It functions as a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a vast array of physiological processes, including calcium homeostasis, immune regulation, and cell differentiation and proliferation. This technical guide provides a comprehensive overview of the molecular interactions between ZK159222 and the VDR, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of nuclear receptor modulation and the development of novel therapeutics targeting the VDR signaling pathway.

Introduction to ZK159222 and the Vitamin D Receptor

The Vitamin D Receptor is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. Upon binding its natural ligand, 1α,25(OH)2D3, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of transcriptional coactivators to this complex initiates the transcription of genes involved in a wide range of biological functions.

ZK159222, a 25-carboxylic ester analog of 1α,25(OH)2D3, has been identified as a potent antagonist of VDR signaling.[1][2] Its chemical structure is designed to compete with the natural ligand for binding to the VDR, thereby inhibiting downstream signaling events. Understanding the precise molecular interactions between ZK159222 and the VDR is critical for elucidating its antagonistic properties and for the rational design of other VDR modulators.

Mechanism of Action

The primary mechanism by which ZK159222 exerts its antagonistic effects is by preventing the ligand-induced interaction between the Vitamin D Receptor and transcriptional coactivators.[1][3] While ZK159222 binds to the VDR, it induces a distinct conformational state in the receptor that is not conducive to the recruitment of coactivator proteins.[2] This inhibition of coactivator binding is a critical step in preventing the initiation of gene transcription.

Interestingly, while ZK159222 blocks the interaction with coactivators, it has been shown, like the natural hormone, to induce the dissociation of corepressor proteins from the VDR.[2] This suggests a nuanced mechanism of action where ZK159222 actively remodels the VDR's protein interaction landscape. Furthermore, ZK159222 is described as having partial agonistic character, indicating that in some contexts, it can weakly activate the VDR.[1][4] This partial agonism is observed in its ability to stabilize the VDR-RXR heterodimer complex on a VDRE, although it requires a significantly higher concentration than 1α,25(OH)2D3 to do so.[1]

Signaling Pathway of VDR Antagonism by ZK159222

Caption: ZK159222 binds VDR, altering its conformation to inhibit coactivator recruitment.

Quantitative Interaction Data

The interaction of ZK159222 with the VDR and its functional consequences have been quantified in various assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay | Reference |

| IC50 | 300 nM | VDR-mediated transcription inhibition | [1] |

| Binding Affinity | Sub-nanomolar | VDR-RXR-VDRE complex formation | [1] |

| Co-regulator | Interaction with VDR in the presence of ZK159222 | Assay | Reference |

| SRC-1 (Coactivator) | Inhibited | GST-pulldown, Supershift | [2] |

| TIF2 (Coactivator) | Inhibited | Not specified | [3] |

| RAC3 (Coactivator) | Inhibited | Not specified | [3] |

| DRIP205 (Coactivator) | Inhibited | Not specified | [1] |

| NCoR (Corepressor) | Dissociation Induced | Not specified | [2] |

Experimental Protocols

A variety of in vitro and in vivo assays have been employed to characterize the antagonistic properties of ZK159222. Detailed methodologies for these key experiments are provided below.

GST-Pulldown Assay for VDR-Coactivator Interaction

This assay is used to assess the ability of ZK159222 to inhibit the interaction between the VDR and its coactivators in vitro.

Principle: A GST-tagged VDR protein is immobilized on glutathione-Sepharose beads. In vitro translated, radioactively labeled coactivator protein is then incubated with the beads in the presence of either the natural ligand (1α,25(OH)2D3) or ZK159222. The amount of coactivator that "pulls down" with the VDR is quantified by autoradiography.

General Protocol:

-

Expression and Immobilization of GST-VDR:

-

Express GST-fused full-length VDR in E. coli.

-

Lyse the bacteria and incubate the lysate with glutathione-Sepharose 4B beads to immobilize the GST-VDR.

-

Wash the beads to remove unbound proteins.

-

-

In Vitro Translation of Coactivators:

-

In vitro translate coactivator proteins (e.g., SRC-1) in the presence of [³⁵S]methionine to radioactively label them.

-

-

Binding Reaction:

-

Incubate the immobilized GST-VDR with the radiolabeled coactivator in a suitable binding buffer.

-

Add 1α,25(OH)2D3 (positive control), ZK159222, or vehicle (negative control) to the reaction mixtures.

-

Incubate at 4°C with gentle agitation to allow for protein-protein interaction.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound coactivator.

-

Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the radiolabeled coactivator by autoradiography. A reduction in the band intensity in the presence of ZK159222 compared to the 1α,25(OH)2D3-treated sample indicates inhibition of the interaction.

-

Workflow for GST-Pulldown Assay

Caption: Workflow for assessing ZK159222's effect on VDR-coactivator interaction.

Mammalian Two-Hybrid Assay

This cell-based assay is used to study protein-protein interactions within a cellular context.

Principle: The VDR is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and a coactivator is fused to a transcriptional activation domain (AD) (e.g., VP16). These constructs are co-transfected into mammalian cells along with a reporter gene (e.g., luciferase) under the control of a promoter containing the DBD's recognition sites. If the VDR and coactivator interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene. The effect of ZK159222 on this interaction is measured by changes in reporter gene activity.

General Protocol:

-

Plasmid Construction:

-

Clone the VDR ligand-binding domain (LBD) into a vector containing the GAL4-DBD.

-

Clone the coactivator of interest into a vector containing the VP16-AD.

-

Use a reporter plasmid containing multiple GAL4 binding sites upstream of a minimal promoter driving a luciferase gene.

-

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HeLa, COS-7).

-

Co-transfect the cells with the VDR-DBD, coactivator-AD, and reporter plasmids. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

-

-

Ligand Treatment:

-

After transfection, treat the cells with 1α,25(OH)2D3 (positive control), ZK159222, or vehicle for a specified period (e.g., 24 hours).

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of ZK159222 compared to the 1α,25(OH)2D3-treated cells indicates that ZK159222 disrupts the VDR-coactivator interaction.

-

Logical Relationship in Mammalian Two-Hybrid Assay

Caption: ZK159222 inhibits VDR-coactivator interaction, reducing reporter gene expression.

Limited Protease Digestion Assay

This assay provides information about the conformational changes in the VDR upon ligand binding.

Principle: The binding of a ligand can alter the conformation of a receptor, leading to changes in the accessibility of protease cleavage sites. In the presence of a ligand that induces a stable, compact conformation, the receptor will be more resistant to proteolysis, resulting in a different pattern of protein fragments compared to the unbound or antagonized state.

General Protocol:

-

Protein Preparation:

-

Purify the VDR protein.

-

-

Ligand Incubation:

-

Incubate the VDR with 1α,25(OH)2D3, ZK159222, or vehicle at room temperature for a defined period to allow for binding.

-

-

Protease Digestion:

-

Add a limited amount of a protease (e.g., trypsin, chymotrypsin) to the VDR-ligand mixtures.

-

Allow the digestion to proceed for various time points.

-

-

Quenching the Reaction:

-

Stop the digestion at each time point by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the digestion products by SDS-PAGE and visualize by Coomassie blue or silver staining. The pattern of protein fragments will be different for the apo-VDR, the agonist-bound VDR, and the ZK159222-bound VDR, reflecting different receptor conformations.

-

Conclusion

ZK159222 is a well-characterized antagonist of the Vitamin D Receptor that functions primarily by inducing a receptor conformation that is incompatible with the recruitment of transcriptional coactivators. This leads to the inhibition of VDR-mediated gene transcription. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the VDR signaling pathway. Further investigation into the cell- and gene-specific effects of ZK159222 will continue to enhance our understanding of VDR biology and may pave the way for the development of novel therapeutic agents with selective VDR modulatory activity.

References

Methodological & Application

ZK159222: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. As a 25-carboxylic ester analog of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), ZK159222 competitively binds to the VDR. Its primary mechanism of action involves the inhibition of the ligand-induced interaction between the VDR and transcriptional coactivators, thereby blocking VDR-mediated gene transcription.[1][2] While primarily an antagonist, ZK159222 also exhibits partial agonist characteristics in certain contexts.[1]

These application notes provide detailed protocols for utilizing ZK159222 in cell culture experiments to investigate VDR signaling and its downstream effects. The protocols cover the assessment of ZK159222's antagonistic activity on VDR-mediated transcription, its ability to inhibit cancer cell differentiation, and its anti-inflammatory properties.

Data Presentation

The following tables summarize key quantitative data for ZK159222 from published studies.

Table 1: In Vitro Efficacy of ZK159222

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VDR-mediated transcription inhibition) | 300 nM | - | [2] |

| Inhibition of HL-60 cell differentiation | Concentration-dependent | HL-60 | [2] |

| Reduction of pro-inflammatory cytokine secretion | 10 nM and 1 µM | Human preadipocytes | [3][4] |

Table 2: Experimental Conditions for ZK159222 in Cell Culture

| Cell Line | Application | ZK159222 Concentration(s) | Incubation Time(s) | Key Agonist/Stimulus |

| HL-60 | Inhibition of differentiation | 100-fold excess to agonist | Up to 5 days | 1α,25(OH)2D3 (e.g., 10 nM) |

| Human Preadipocytes | Anti-inflammatory effects | 10 nM, 1 µM | 48h (pre-incubation), 24h (co-treatment) | Macrophage-Conditioned Medium (MacCM) |

| HeLa, COS-7, MCF-7 | VDR Reporter Gene Assay | 100-fold excess to agonist (e.g., 1 µM) | 24-48 hours | 1α,25(OH)2D3 (e.g., 10 nM) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ZK159222 and the workflows for key experimental protocols.

Caption: Mechanism of ZK159222 as a VDR antagonist.

Caption: General experimental workflow for ZK159222 cell culture assays.

Experimental Protocols

Inhibition of HL-60 Myeloid Leukemia Cell Differentiation

This protocol details the methodology to assess the antagonistic effect of ZK159222 on 1α,25(OH)2D3-induced differentiation of HL-60 cells into monocytes/macrophages.

Materials:

-

HL-60 cells

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

1α,25(OH)2D3 (in ethanol)

-

ZK159222 (in ethanol (B145695) or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Nitroblue Tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Trypan Blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

-

Treatment:

-

Prepare stock solutions of 1α,25(OH)2D3 and ZK159222.

-

Treat cells with 10 nM 1α,25(OH)2D3 alone (agonist control).

-

Co-treat cells with 10 nM 1α,25(OH)2D3 and a 100-fold molar excess of ZK159222 (e.g., 1 µM).

-

Include a vehicle control (ethanol or DMSO).

-

-

Incubation: Incubate the cells for 96 hours (4 days).

-

NBT Reduction Assay (Differentiation Assessment):

-

After incubation, harvest the cells by centrifugation.

-

Resuspend the cell pellet in fresh medium at 1 x 10^6 cells/mL.

-

Prepare an NBT/PMA solution (e.g., 1 mg/mL NBT and 200 ng/mL PMA in culture medium).

-

In a 96-well plate, mix equal volumes of the cell suspension and the NBT/PMA solution.

-

Incubate for 30-60 minutes at 37°C.

-

Observe the cells under a microscope. Differentiated cells will contain dark blue formazan (B1609692) deposits.

-

Count the percentage of NBT-positive cells (at least 200 cells per condition).

-

VDR Antagonist Reporter Gene Assay

This protocol describes how to quantify the antagonistic activity of ZK159222 on VDR-mediated gene transcription using a luciferase reporter assay in a suitable cell line (e.g., HeLa, COS-7, or MCF-7).

Materials:

-

HeLa, COS-7, or MCF-7 cells

-

DMEM or appropriate culture medium

-

FBS

-

Penicillin-Streptomycin

-

VDR expression vector (e.g., pCMV-VDR)

-

Vitamin D Response Element (VDRE)-driven luciferase reporter vector (e.g., pVDRE-Luc)

-

A control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

1α,25(OH)2D3 (in ethanol)

-

ZK159222 (in ethanol or DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the treatments.

-

Treat cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) to induce reporter gene expression.

-

Co-treat cells with 10 nM 1α,25(OH)2D3 and varying concentrations of ZK159222 (e.g., 1 nM to 10 µM) to determine the IC50.

-

Include a vehicle control and an agonist-only control.

-

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the percentage of inhibition of VDR activity by ZK159222 at each concentration relative to the agonist-only control.

-

VDR-Coactivator Interaction Assay (Mammalian Two-Hybrid)

This protocol outlines a mammalian two-hybrid assay to demonstrate that ZK159222 inhibits the interaction between VDR and a transcriptional coactivator (e.g., SRC-1 or DRIP205).

Materials:

-

Mammalian cell line (e.g., COS-7)

-

Appropriate cell culture medium, FBS, and antibiotics

-

Expression vector for GAL4 DNA-binding domain fused to the VDR ligand-binding domain (pM-VDR-LBD)

-

Expression vector for the VP16 activation domain fused to the coactivator interaction domain (pVP16-Coactivator)

-

GAL4-responsive luciferase reporter vector (e.g., pG5-Luc)

-

Control vector for transfection normalization (e.g., pRL-TK)

-

Transfection reagent

-

1α,25(OH)2D3 (in ethanol)

-

ZK159222 (in ethanol or DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate to achieve 70-80% confluency for transfection.

-

Transfection: Co-transfect cells with pM-VDR-LBD, pVP16-Coactivator, pG5-Luc, and pRL-TK using a suitable transfection reagent.

-

Treatment:

-

24 hours after transfection, treat the cells with 10 nM 1α,25(OH)2D3 to induce the VDR-coactivator interaction.

-

Co-treat with 10 nM 1α,25(OH)2D3 and a 100-fold molar excess of ZK159222 (e.g., 1 µM).

-

Include vehicle and agonist-only controls.

-

-

Incubation: Incubate for 24-48 hours.

-

Luciferase Assay: Perform a dual-luciferase assay as described in the reporter gene assay protocol. A significant decrease in luciferase activity in the co-treated sample compared to the agonist-only sample indicates that ZK159222 inhibits the VDR-coactivator interaction.

Anti-Inflammatory Assay in Human Preadipocytes

This protocol details the investigation of the anti-inflammatory effects of ZK159222 in human preadipocytes stimulated with macrophage-conditioned medium.

Materials:

-

Human preadipocytes

-

Preadipocyte growth medium

-

Macrophage-Conditioned Medium (MacCM) - prepared by culturing macrophages (e.g., from THP-1 cells) and collecting the supernatant.

-

ZK159222 (in DMSO)

-

ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1)

-

Reagents for RNA extraction and qPCR

Procedure:

-

Cell Culture: Culture human preadipocytes in preadipocyte growth medium until confluent.

-

Pre-incubation: Pre-incubate the confluent preadipocytes with ZK159222 (10 nM and 1 µM) in fresh growth medium for 48 hours.

-

Stimulation:

-

After pre-incubation, replace the medium with fresh medium containing 25% MacCM to induce an inflammatory response.

-

Include treatment groups with 25% MacCM plus ZK159222 (10 nM and 1 µM).

-

Include a control group with 25% regular medium and a MacCM-only group.

-

-

Incubation: Incubate for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatants for cytokine analysis by ELISA.

-

Harvest the cells for RNA extraction and subsequent qPCR analysis of pro-inflammatory gene expression.

-

-

Analysis:

-

Perform ELISA on the supernatants to quantify the secretion of cytokines like IL-6, IL-8, and MCP-1.

-

Perform qPCR to measure the relative mRNA expression of the corresponding cytokine genes.

-

Compare the levels of cytokines and their mRNA in ZK159222-treated groups to the MacCM-only group to determine the anti-inflammatory effect.

-

Conclusion

ZK159222 serves as a valuable research tool for elucidating the complex roles of the Vitamin D Receptor in various cellular processes. The protocols provided herein offer a framework for investigating its antagonistic and anti-inflammatory properties in cell culture models. Researchers can adapt these methodologies to suit their specific experimental needs and cell systems to further explore the therapeutic potential of VDR modulation.

References

- 1. The DRIP Complex and SRC-1/p160 Coactivators Share Similar Nuclear Receptor Binding Determinants but Constitute Functionally Distinct Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with ZK159222

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), derived as a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), the active form of Vitamin D.[1][2] While primarily an antagonist, it also exhibits some partial agonist characteristics.[1][3] Its primary mechanism involves preventing the ligand-induced interaction between the VDR and its coactivators, thereby inhibiting the transcription of target genes.[4] These application notes provide detailed protocols for the preparation and formulation of ZK159222 for use in in vivo research settings.

Physicochemical Properties

Proper handling and storage are critical for maintaining the stability and activity of ZK159222. Below is a summary of its key properties.

| Property | Value | Citations |

| Molecular Formula | C₃₂H₄₈O₅ | [2][3][5] |

| Molecular Weight | 512.72 g/mol | [2][3][5] |

| CAS Number | 156965-15-0 | [1][3] |

| Appearance | White to off-white solid | [1][6] |

| Storage (Solid) | 4°C, protect from light, stored under nitrogen | [1][3] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [1][7] |

Mechanism of Action: VDR Antagonism

ZK159222 functions by binding to the VDR and stabilizing it in a conformation that prevents the recruitment of essential coactivator proteins, such as those in the p160 family (e.g., SRC1, SRC2, SCR3).[4][5][8] In the canonical pathway, the binding of an agonist like 1α,25-(OH)2D3 causes a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on DNA and recruits coactivators to initiate gene transcription. ZK159222 competitively binds to the VDR, but the resulting conformation is unable to effectively interact with these coactivators, thus blocking transcription.[4] The compound does show some weak agonistic activity, as it can still promote the formation of the VDR-RXR heterodimer on a VDRE, but this requires significantly higher concentrations than the natural hormone.[1][2][3]

Figure 1. ZK159222 blocks VDR signaling by preventing coactivator recruitment.

Solubility Data

ZK159222 is a hydrophobic molecule with limited solubility in aqueous solutions. The use of organic solvents and/or vehicle formulations is necessary for both in vitro and in vivo applications.

| Solvent/Vehicle | Solubility | Notes | Citations |

| DMSO | 100 mg/mL (195.04 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. | [1][3] |

| Chloroform | Slightly soluble | - | [5] |

| Methanol | Slightly soluble | - | [5] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.88 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][3] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.88 mM) | 10% DMSO, 90% Corn Oil | [1][3] |

Protocols for In Vivo Formulation

The following protocols describe the preparation of ZK159222 for administration in animal studies. It is recommended to prepare solutions fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for routes of administration where an aqueous-based vehicle is preferred (e.g., intravenous, intraperitoneal, subcutaneous).

Materials:

-

ZK159222 powder

-

DMSO (Dimethyl sulfoxide), sterile

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl), sterile

Procedure:

-

Prepare a stock solution of ZK159222 in DMSO. For example, dissolve ZK159222 in DMSO to a concentration of 25 mg/mL.

-

Add solvents sequentially. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

-

For a 1 mL final volume:

-

Start with 400 µL of PEG300 in a sterile tube.

-

Add 100 µL of the 25 mg/mL ZK159222 stock solution in DMSO. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80. Mix thoroughly.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.[1]

-

-

The final concentration of ZK159222 in this example is 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dose.

Protocol 2: Oil-Based Vehicle

This formulation is typically used for subcutaneous or intramuscular administration, which can allow for slower release of the compound.

Materials:

-

ZK159222 powder

-

DMSO, sterile

-

Corn Oil, sterile

Procedure:

-

Prepare a stock solution of ZK159222 in DMSO. For example, dissolve ZK159222 in DMSO to a concentration of 25 mg/mL.

-

Add solvents sequentially. The final composition should be 10% DMSO and 90% Corn Oil .[1][3]

-

For a 1 mL final volume:

-

Start with 900 µL of sterile corn oil in a sterile tube.

-

Add 100 µL of the 25 mg/mL ZK159222 stock solution in DMSO.

-

Vortex or mix thoroughly until the solution is clear and homogenous.

-

-

The final concentration of ZK159222 in this example is 2.5 mg/mL.

General Experimental Workflow